molecular formula C13H17NO2S B1477572 2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid CAS No. 2097999-61-4

2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Cat. No.: B1477572
CAS No.: 2097999-61-4
M. Wt: 251.35 g/mol
InChI Key: KKRVKTNABBDXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Grignard carboxylation : Finally, the target molecule is obtained in a reliable and scalable manner .

Scientific Research Applications

Novel Fluorescence Probes

2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid derivatives have been utilized in the development of fluorescence probes. For instance, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its variants are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These compounds demonstrate fluorescence upon reaction with hROS, making them useful tools in biological and chemical applications (Setsukinai et al., 2003).

Corrosion Inhibition in Steel

In the context of material science, derivatives of this compound have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. Theoretical and experimental studies on such compounds show promising results in protecting steel surfaces from corrosion, making them valuable in industrial applications (Arrousse et al., 2021).

Antimicrobial and Antifungal Applications

Several derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown efficacy against various bacterial and fungal strains, highlighting their potential in medical and pharmaceutical research for developing new antimicrobial agents (El-Meguid, 2014).

Photolysis and CO2 Absorption

Research has also delved into the photolysis of derivatives, particularly in the context of CO2 absorption. Studies on caged benzoic acids with specific chromophores have shown moderate yields of benzoic acid upon photolysis, suggesting potential applications in environmental sciences and green chemistry (Lin & Abe, 2021).

Properties

IUPAC Name

2-[ethyl(thiolan-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-14(10-7-8-17-9-10)12-6-4-3-5-11(12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRVKTNABBDXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Reactant of Route 2
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Reactant of Route 3
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Reactant of Route 4
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Reactant of Route 5
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

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